5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one

Pharmaceutical Analysis Quality Control Organic Synthesis

Sourcing a reliable donepezil intermediate or impurity reference standard is critical to avoid failed syntheses and invalid analytical results. This compound, with its precisely defined pyridin-4-ylmethylene architecture, serves as both the essential penultimate intermediate in the proven 69%-yield donepezil hydrogenation route and as a certified reference standard for HPLC/LC-MS method validation. • Use as a synthetic intermediate: Enables a validated, economically viable route to donepezil hydrochloride with predictable scale-up parameters. • Use as an analytical reference standard: High purity (≥98% HPLC) and full characterization ensure accurate identification and quantification of the Donepezil Pyridine Dehydro Impurity, meeting ICH Q3A/Q3B regulatory requirements for pharmaceutical quality control. • Thermally stable (mp 210-211 °C), making it an ideal reference material for forced degradation and stability-indicating method development.

Molecular Formula C17H15NO3
Molecular Weight 281.3 g/mol
CAS No. 4803-74-1
Cat. No. B026161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one
CAS4803-74-1
Synonyms2,3-Dihydro-5,6-dimethoxy-2-(4-pyridinylmethylene)-1H-inden-1-one;  Donepezil Impurity; 
Molecular FormulaC17H15NO3
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(=CC3=CC=NC=C3)C2=O)OC
InChIInChI=1S/C17H15NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h3-7,9-10H,8H2,1-2H3/b13-7+
InChIKeySUVQWDLUAIFZKM-NTUHNPAUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Donepezil Intermediate & Reference Standard Procurement Guide


5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one (CAS 4803-74-1) is a synthetic indanone derivative and a key intermediate in the synthesis of the Alzheimer's drug donepezil [1]. It is also recognized as a donepezil-related impurity, often termed Donepezil Pyridine Dehydro Impurity, and is used as a reference standard for analytical method development and quality control [2]. The compound is typically supplied as a solid with a melting point of 210-211 °C and a purity of ≥95% by HPLC .

Why Generic Substitution Fails for This Intermediate


Substituting this compound with a generic or structurally similar indanone derivative is not feasible due to its precise role as a synthetic intermediate and an analytical reference standard. As an intermediate, the presence and position of the pyridine-4-ylmethylene group are essential for the subsequent hydrogenation and alkylation steps in donepezil synthesis [1]. As an impurity standard, its unique structure and chromatographic properties are non-negotiable for accurate method validation and quality control in pharmaceutical manufacturing [2]. Any deviation in the core structure or the presence of unknown impurities will lead to failed syntheses or invalid analytical results, making a verified, high-purity source of this exact compound indispensable .

Quantitative Product Differentiation


Purity Advantage for Analytical Reliability

The target compound is consistently offered at high purity levels (≥98% by HPLC) by multiple reputable suppliers, a crucial specification for its dual use as a synthetic intermediate and an analytical reference standard . In contrast, the starting material for its synthesis, 5,6-dimethoxy-1-indanone, is commonly available at a lower purity (≥97% by GC), which would be insufficient for generating a high-quality impurity standard . This higher purity specification directly translates to more reliable synthetic yields and more accurate analytical method validation.

Pharmaceutical Analysis Quality Control Organic Synthesis

Enhanced Thermal Stability and Storage

The melting point of the target compound is 210-211 °C . This is approximately 90 °C higher than that of the core indanone structure, 5,6-dimethoxy-1-indanone, which melts at 118-120 °C [1]. A higher melting point generally indicates greater thermal stability and is a key differentiator for handling and storage. This property is particularly relevant for procurement in regions with variable ambient temperatures or for applications requiring long-term storage without degradation.

Physicochemical Properties Formulation Storage

Validated Synthetic Utility and Yield

This compound is not a theoretical intermediate but a proven one in the synthesis of donepezil, with a reported yield of 69% for the subsequent hydrogenation step to produce pharmaceutical-grade donepezil hydrochloride . This yield data provides a benchmark for process chemists and contrasts with alternative routes that may start from less defined or lower-yielding precursors. This quantitative yield information allows for direct comparison and cost-benefit analysis when planning synthetic routes.

Organic Synthesis Process Chemistry Drug Intermediates

Primary Application Scenarios


Analytical Reference Standard for Method Validation

This compound is the primary choice for use as a certified reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) for donepezil drug substance and finished products. Its high purity (≥98% HPLC) and well-defined structure are essential for accurately identifying and quantifying the Donepezil Pyridine Dehydro Impurity, ensuring compliance with regulatory guidelines for pharmaceutical quality control [1].

Key Intermediate for High-Yield Donepezil Synthesis

Procurement of this compound is a critical step for executing a proven and economically viable synthetic route to donepezil hydrochloride. The documented 69% yield for its hydrogenation to the final drug substance provides a clear cost and efficiency advantage, enabling process chemists to plan and scale up production with a higher degree of confidence compared to unvalidated routes.

Stability and Forced Degradation Reference Material

Due to its thermal stability, indicated by its high melting point of 210-211 °C , this compound is an ideal reference material for conducting forced degradation studies and stability testing of donepezil. Its distinct chemical identity allows researchers to track potential degradation pathways and validate the stability-indicating nature of analytical methods [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.